Methyl 2-Amino-3-[(tert-butyldimethylsilyl)oxy]propanoate
Description
Methyl 2-Amino-3-[(tert-butyldimethylsilyl)oxy]propanoate is a protected amino acid derivative featuring a methyl ester, an amino group at the C2 position, and a tert-butyldimethylsilyl (TBDMS)-protected hydroxyl group at the C3 position of the propanoate backbone. The TBDMS group is a sterically hindered silicon-based protecting group widely used in organic synthesis to shield hydroxyl functionalities from undesired reactions during multi-step syntheses. This compound is structurally analogous to serine or threonine derivatives, with the TBDMS group enhancing stability during reactions involving acidic or basic conditions.
Properties
IUPAC Name |
methyl 2-amino-3-[tert-butyl(dimethyl)silyl]oxypropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23NO3Si/c1-10(2,3)15(5,6)14-7-8(11)9(12)13-4/h8H,7,11H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIHAQZUILYXJTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(C(=O)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23NO3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-Amino-3-[(tert-butyldimethylsilyl)oxy]propanoate typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is carried out in a solvent like dimethylformamide (DMF) at room temperature . The amino group is introduced through standard amination reactions, and the methyl ester is formed via esterification reactions.
Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-Amino-3-[(tert-butyldimethylsilyl)oxy]propanoate undergoes various chemical reactions, including:
Oxidation: The tert-butyldimethylsilyl group can be selectively oxidized to form hydroxyl groups.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The tert-butyldimethylsilyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as PhIO or PhI(OAc)2 in the presence of metal triflates and TEMPO in THF or acetonitrile.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as tetra-n-butylammonium fluoride (TBAF) in THF.
Major Products:
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry: Methyl 2-Amino-3-[(tert-butyldimethylsilyl)oxy]propanoate is used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules and natural products .
Biology: In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions due to its unique structure and reactivity .
Medicine: In medicinal chemistry, it serves as a building block for the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors .
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of Methyl 2-Amino-3-[(tert-butyldimethylsilyl)oxy]propanoate involves its interaction with molecular targets such as enzymes and receptors. The tert-butyldimethylsilyl group provides steric protection, allowing selective reactions at other functional groups. The amino group can form hydrogen bonds and ionic interactions with target molecules, while the methyl ester can participate in esterification and transesterification reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The compound can be compared to two structurally related molecules from the evidence:
3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)-5-(2-(((E)-3,7-dimethyl-octa-2,6-dien-1-yl)thio)-4-oxopyrimidin-1(4H)yl)tetrahydrofuran-3-yl)oxy)-(diisopropylamino)phosphino)propanenitrile (): This nucleoside analog contains a TBDMS-protected hydroxyl group on a tetrahydrofuran ring, part of a complex nucleotide structure. The TBDMS group here serves to protect a sugar hydroxyl during oligonucleotide synthesis, contrasting with its use in the target compound for amino acid protection .
(S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate (): This compound shares the methyl ester and amino group with the target compound but replaces the TBDMS-protected hydroxyl with a 4-nitrophenyl substituent. The nitro group acts as a reducible functionality, later converted to an amine in subsequent steps .
Functional Group Reactivity
- TBDMS Group: In the target compound, the TBDMS group provides steric protection for the hydroxyl group, ensuring stability under acidic/basic conditions. In contrast, the nitro group in (S)-methyl 2-amino-3-(4-nitrophenyl)propanoate is electron-withdrawing, directing reactivity toward reduction (e.g., with NaBH₄ in isopropyl alcohol) to yield an amine .
- Amino Group: All three compounds feature an amino group, but its reactivity is modulated by adjacent substituents. The TBDMS group in the target compound may hinder nucleophilic activity compared to the nitro-phenyl derivative.
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Reaction Conditions and Outcomes
Biological Activity
Methyl 2-Amino-3-[(tert-butyldimethylsilyl)oxy]propanoate (commonly referred to as TBDMS-protected amino acid) is a compound that has garnered attention in various fields, particularly in organic synthesis, medicinal chemistry, and biological research. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of approximately 233.39 g/mol. It features a tert-butyldimethylsilyl (TBDMS) protecting group, which enhances its stability and selectivity in chemical reactions. The compound is typically synthesized through the protection of hydroxyl groups using TBDMS chloride in the presence of a base like imidazole, often in solvents such as dimethylformamide (DMF) .
The biological activity of this compound primarily involves its interaction with various biomolecular targets:
- Enzyme Interactions : The amino group can form hydrogen bonds and ionic interactions with enzyme active sites, potentially influencing enzyme kinetics and specificity.
- Protein-Ligand Interactions : The compound's structure allows it to serve as a model for studying protein-ligand binding dynamics due to its ability to mimic natural substrates .
The TBDMS group provides steric protection, which enables selective reactions at other functional groups without interference from the protecting group .
1. Medicinal Chemistry
This compound is utilized as a building block for synthesizing potential drug candidates. Its unique structure allows for modifications that can enhance bioactivity against specific targets, particularly enzymes involved in metabolic pathways .
2. Organic Synthesis
This compound serves as an intermediate in the synthesis of complex molecules, including peptides and peptidomimetics. Its application in organic synthesis is highlighted by its ability to facilitate the formation of β-hydroxy-α-amino esters, which are crucial in developing therapeutics .
Table 1: Summary of Research Findings on this compound
Case Study: Enzyme Inhibition
In a study investigating enzyme kinetics, this compound was shown to act as an effective competitive inhibitor for certain enzymes involved in amino acid metabolism. The presence of the TBDMS group allowed for enhanced binding affinity compared to unprotected analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
